molecular formula C14H27N3O2 B2707869 Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate CAS No. 2230808-50-9

Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate

Cat. No.: B2707869
CAS No.: 2230808-50-9
M. Wt: 269.389
InChI Key: CPAAPDJHETXHGX-NWDGAFQWSA-N
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Description

Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and an aminocyclopentyl moiety. The molecular formula of this compound is C15H29N3O2, and it has a molecular weight of 283.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-piperazinecarboxylate with (1R,2S)-2-aminocyclopentanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

    Biology: In biological research, the compound is utilized to study the effects of piperazine derivatives on biological systems. It can be used to investigate receptor binding, enzyme inhibition, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. It may be explored for its activity against various diseases and conditions.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting effects on its reactivity and interactions with biological targets .

Properties

IUPAC Name

tert-butyl 4-[(1R,2S)-2-aminocyclopentyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-6-4-5-11(12)15/h11-12H,4-10,15H2,1-3H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAAPDJHETXHGX-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)[C@@H]2CCC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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